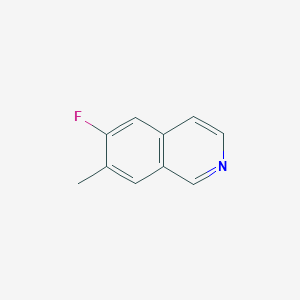

6-Fluoro-7-methylisoquinoline

Description

Significance of Heterocyclic Compounds in Advanced Chemical Synthesis and Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are fundamental building blocks in the realm of medicinal chemistry and advanced chemical synthesis. nih.govfluorochem.co.uk Their prevalence is striking, with estimates suggesting that over 85% of all biologically active drugs incorporate a heterocyclic ring. nih.gov This widespread use is attributable to the unique structural and electronic properties conferred by the heteroatoms (commonly nitrogen, oxygen, or sulfur). nih.govsmolecule.com

These properties allow heterocyclic compounds to mimic natural biological molecules and interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. nih.gov By modulating factors such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The structural diversity of heterocyclic scaffolds provides a vast chemical space for the development of novel therapeutic agents that can address challenges like drug resistance. smolecule.com Their applications span a wide range of therapeutic areas, including the development of anticancer, antimicrobial, anti-inflammatory, and antiviral drugs. nih.govfluorochem.co.uknih.gov

Evolution of Isoquinoline (B145761) Derivatives in Contemporary Chemical Science

Within the broad class of heterocyclic compounds, the isoquinoline scaffold has emerged as a "privileged structure" in medicinal chemistry. guidechem.com Isoquinoline is a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. molaid.com This core structure is found in numerous natural products, particularly alkaloids like berberine (B55584) and noscapine, which have been used in traditional medicine for their analgesic, anti-inflammatory, and anticancer properties. researchgate.net

The evolution of synthetic methodologies has propelled isoquinoline derivatives to the forefront of modern chemical science. guidechem.com While traditional synthesis methods like the Pictet–Spengler and Bischler–Napieralski reactions are still relevant, contemporary research focuses on developing more efficient, sustainable, and versatile strategies, including transition metal-catalyzed reactions. guidechem.comgoogle.com This has enabled the creation of a vast library of isoquinoline derivatives with diverse functionalities. guidechem.com

Beyond medicinal applications, isoquinoline derivatives are finding use in materials science. Their unique electronic and optical properties make them suitable for developing organic light-emitting diodes (OLEDs), fluorosensors, and other electronic materials. guidechem.commolaid.comgoogle.com

Rationale for Focused Research on 6-Fluoro-7-methylisoquinoline

The specific substitution pattern of this compound suggests a deliberate design aimed at leveraging the known benefits of both fluorination and methylation in medicinal chemistry. While detailed research on this exact compound is not extensively published, the rationale for its investigation can be inferred from studies on closely related analogues.

The introduction of a fluorine atom is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. cymitquimica.com The high electronegativity of fluorine can alter the electronic properties of the isoquinoline ring, potentially improving interactions with biological targets. Specifically, fluorinated isoquinolines are of significant interest in the development of pharmaceuticals and materials for electronic devices.

Therefore, focused research on this compound is driven by the hypothesis that this specific combination of substituents on the privileged isoquinoline scaffold could yield a highly potent and selective molecule with therapeutic potential, likely as a kinase inhibitor for various diseases.

Compound Data

| Compound Name | CAS Number | Molecular Formula |

| This compound | 918491-53-9 | C10H8FN |

| Berberine | 2086-83-1 | C20H18NO4+ |

| Noscapine | 128-62-1 | C22H23NO7 |

| 6,7-difluoro-5-methyl-isoquinoline (B8423702) | Not Available | C10H7F2N |

| 6-fluoro-1-methoxy-7-methyl-isoquinoline | 1202006-85-6 | C11H10FNO |

| 7-fluoro-isoquinoline | 173365-53-6 | C9H6FN |

Properties

IUPAC Name |

6-fluoro-7-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOIQEWATSYMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2)C=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612149 | |

| Record name | 6-Fluoro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918491-53-9 | |

| Record name | 6-Fluoro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Fluoro 7 Methylisoquinoline and Its Analogs

Retrosynthetic Analysis of Substituted Isoquinolines

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like substituted isoquinolines. The core strategy involves disconnecting the target molecule into simpler, commercially available, or easily synthesized precursors. For the isoquinoline (B145761) framework, several key disconnections can be considered, often reflecting the classical synthetic methods.

One common approach involves disconnecting the C-N and the adjacent C-C bond, leading back to a substituted 2-phenylethylamine and a one-carbon electrophile. This is the basis for the Bischler-Napieralski and Pictet-Spengler reactions. quimicaorganica.org Another strategy disconnects two carbon-carbon bonds of the newly formed ring, which is characteristic of cycloaddition pathways or metal-catalyzed annulations. For instance, a [4+2] cycloaddition approach would disconnect the isoquinoline into a substituted o-alkynylbenzaldehyde or imine and a dienophile. thieme-connect.com

Specifically for 6-fluoro-7-methylisoquinoline, a retrosynthetic approach would consider the strategic introduction of the fluorine and methyl groups. These substituents can either be present on the starting materials or introduced at a later stage of the synthesis. The choice of strategy depends on the availability of precursors and the desired regioselectivity of the reactions.

A plausible retrosynthetic pathway for this compound could start from a substituted 2-phenylethylamine, where the aromatic ring already contains the fluoro and methyl groups at the desired positions. This precursor would then undergo a cyclization reaction to form the isoquinoline core.

| Disconnection Strategy | Precursors | Corresponding Forward Reaction |

| C4-C4a and N-C1 bond cleavage | Substituted 2-phenylethylamine and a carbonyl source | Bischler-Napieralski, Pictet-Spengler |

| C-C and C-N bond cleavage in the pyridine (B92270) ring | Substituted benzaldehyde (B42025) and an aminoacetal | Pomeranz-Fritsch Reaction |

| Annulation of a pre-functionalized benzene (B151609) ring | Substituted aryl imine and an alkyne | Metal-catalyzed C-H activation/annulation |

Classical and Modern Approaches to Isoquinoline Ring System Construction

The construction of the isoquinoline ring system can be achieved through a variety of methods, broadly categorized into classical cyclization reactions and modern metal-catalyzed strategies.

These well-established methods have been the bedrock of isoquinoline synthesis for over a century.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline. jk-sci.comorganic-chemistry.orgnrochemistry.com Subsequent oxidation yields the aromatic isoquinoline. nrochemistry.com The reaction is an electrophilic aromatic substitution and is most effective when the aromatic ring is electron-rich. jk-sci.comnrochemistry.com The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. nrochemistry.com

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Similar to the Bischler-Napieralski reaction, it is an electrophilic aromatic substitution.

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and 2,2-diethoxyethylamine, to yield an isoquinoline. thermofisher.comchemistry-reaction.com Modifications to this reaction, such as the Schlittler-Muller and Bobbitt modifications, allow for the synthesis of C1-substituted and tetrahydroisoquinoline derivatives, respectively. thermofisher.com A key limitation is that it does not readily allow for substitution at the C-3 and C-4 positions. quimicaorganica.org

| Reaction | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ jk-sci.comorganic-chemistry.org | 3,4-Dihydroisoquinoline jk-sci.com |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Diethoxyethylamine | Concentrated sulfuric acid thermofisher.com | Isoquinoline thermofisher.com |

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis for the construction of heterocyclic systems, offering high efficiency and regioselectivity.

Rhodium Catalysis: Rhodium(III) catalysts are effective in the C-H activation/cyclization of benzimidates with allyl carbonates to form isoquinoline derivatives. rsc.org Another rhodium-catalyzed approach involves the reaction of aryl ketones with alkynes, using hydroxylamine-O-sulfonic acid as a nitrogen source and directing group. thieme-connect.com Vinyl selenones can also act as acetylene (B1199291) surrogates in rhodium-catalyzed annulative coupling to produce 3,4-unsubstituted isoquinolines. organic-chemistry.org Furthermore, rhodium catalysis enables the annulative coupling of 3-aryl-1,2-benzisoxazoles and alkynes to produce 2-(1-isoquinolinyl)phenols. oup.com

Ruthenium Catalysis: Ruthenium catalysts, such as [{RuCl₂(p-cymene)}₂], are used for the highly regioselective cyclization of ketoximes with alkynes via C-H bond activation to synthesize substituted isoquinolines. organic-chemistry.org This method offers a cost-effective alternative to rhodium-based processes. organic-chemistry.org Ruthenium(II) catalysts have also been employed in the tandem C-H allylation and oxidative cyclization of 2-phenylindoles with allyl carbonates to create indolo[2,1-a]isoquinoline structures. acs.org Additionally, Ru(II)-catalyzed intermolecular oxidative annulation of benzyl (B1604629) isocyanates with diaryl alkynes provides a route to highly substituted isoquinolines and isoquinolones. rsc.org

Cobalt Catalysis: Cobalt catalysts provide a cost-effective means for isoquinoline synthesis. Picolinamide can be used as a traceless directing group in the cobalt-catalyzed oxidative annulation of benzylamides with alkynes. nih.gov Another approach utilizes a Co(III)-catalyzed C-H activation process with N-sulfinyl imine substrates and alkynes in a redox-neutral manner. cjcatal.comsnnu.edu.cn Commercially available Co(acac)₃ can also be used, offering a simple route to a variety of isoquinolines. thieme-connect.com

Manganese Catalysis: Manganese-catalyzed reactions offer an efficient pathway for the modular synthesis of multi-substituted isoquinolines from vinyl isocyanides and hydrazines through an oxidative radical cascade. rsc.org Another manganese-catalyzed method involves the dehydrogenative [4+2] annulation of N-H imines and alkynes via C-H/N-H activation. thieme-connect.com Manganese catalysis has also been applied to the C–H bond functionalization of aryl amidines with vinylene carbonate to synthesize 1-aminoisoquinolines. acs.org

Cycloaddition reactions represent a powerful strategy for the convergent synthesis of complex heterocyclic systems.

The [3+2] cycloaddition of isoquinolinium N-ylides, which are readily generated in situ from the deprotonation of N-substituted methylisoquinolinium salts, with various dipolarophiles is a common method for constructing pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.govacs.org This reaction can be part of a multicomponent process, for example, starting from isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles. mdpi.com These cycloadditions can be highly diastereoselective and can be combined with other reactions in a one-pot fashion to build complex fused systems. beilstein-journals.org Chiral catalysts can be employed to achieve enantioselective dearomative [3+2] cycloadditions. rsc.org Recent developments have also shown that these cycloadditions can be performed under catalyst-free conditions. researchgate.net

Strategies for Fluorine Introduction into Isoquinoline Scaffolds

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Therefore, the development of methods for the regioselective fluorination of isoquinolines is of great interest.

Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group by a fluoride (B91410) ion. A novel method for the synthesis of [¹⁸F]fluoroisoquinolines utilizes the nucleophilic fluorination of aryl(isoquinoline)iodonium salts. nih.gov This method allows for the regioselective introduction of fluorine at the C-4 position under transition-metal-free conditions. nih.gov Another strategy involves the thermal decomposition of N-fluoroalkyl-1,2,3-triazoles, which leads to the formation of 1-fluoroalkyl-3-fluoroisoquinolines. The fluorine at the 3-position can then be substituted by various nucleophiles. rsc.org

Electrophilic Fluorination: Electrophilic fluorinating reagents, such as Selectfluor, are widely used for the introduction of fluorine atoms. mdpi.com For instance, 1-hydroxyisoquinolines can be selectively fluorinated using Selectfluor. researchgate.net A formal meta-C–H-fluorination of isoquinolines has been achieved through dearomatized oxazinopyridine intermediates using Selectfluor as the electrophilic fluorine source. acs.org

C-H Fluorination: Direct C-H fluorination is an attractive strategy due to its atom economy. However, it presents challenges in terms of selectivity and the high barrier for C-F bond formation. researchgate.net Visible-light-mediated, metal-free C-H fluorination of isoquinolines has been developed, affording C1-fluorinated products in moderate to good yields. chinesechemsoc.org Another approach for the nucleophilic C-H fluorination of quinolines has been developed, which proceeds through a chain process with an asynchronous concerted F⁻-e⁻-H⁺ transfer, avoiding the formation of a Meisenheimer intermediate. acs.org

| Fluorination Technique | Reagents/Method | Position of Fluorination |

| Nucleophilic Fluorination | Aryl(isoquinoline)iodonium salts, [¹⁸F]fluoride nih.gov | C-4 nih.gov |

| Nucleophilic Fluorination | Thermal decomposition of N-fluoroalkyl-1,2,3-triazoles rsc.org | C-3 rsc.org |

| Electrophilic Fluorination | Selectfluor, Dearomatized oxazinopyridine intermediate acs.org | meta-position acs.org |

| C-H Fluorination | Visible light, NFSI, Et₃SiH, TFA chinesechemsoc.org | C-1 chinesechemsoc.org |

Fluoroalkylation and Fluoroarylation Methodologies

The introduction of fluorine-containing groups, such as trifluoromethyl (CF3), onto the isoquinoline skeleton is a key strategy for modulating molecular properties. researchgate.net Direct C–H bond perfluoroalkylation of isoquinolines or their N-oxide derivatives represents one approach. rsc.org Another common strategy involves the coupling of halo-isoquinolines (e.g., iodo-isoquinolines) with fluoroalkyl sources using copper or palladium catalysts. rsc.org

Copper-catalyzed cross-coupling is a widely used method for creating aryl–fluoroalkyl bonds. nih.gov However, these reactions often require aryl iodides, as the more common aryl bromides and chlorides can be unreactive. nih.gov Research has shown that the presence of ortho-directing groups on the aryl halide, such as pyridine or oxazoline, can significantly enhance reactivity, enabling the fluoroalkylation of aryl bromides and chlorides. nih.gov This is attributed to the directing group accelerating the oxidative addition step at the Copper(I) center. nih.gov

One-pot syntheses have also been developed to produce 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles, a method that offers a broad substrate scope. rsc.orgrsc.org In a different approach, photoinduced copper-catalyzed monofluoroalkylation of terminal alkynes using monofluoroalkyl trifluoromethanesulfonate (B1224126) has been demonstrated as a mild and versatile method. frontiersin.org

Table 1: Selected Fluoroalkylation Methodologies

| Method | Catalyst/Reagent | Substrate Type | Key Feature |

| Cross-Coupling | Copper or Palladium | Iodoisoquinolines | Well-established for CF3 introduction. rsc.org |

| Directed Cross-Coupling | (IPr)CuI–Cl / TMSRF | Aryl bromides with directing groups | Enables use of more common aryl halides. nih.gov |

| One-Pot Synthesis | Potassium fluoride (microwave-assisted) | N-fluoroalkyl-1,2,3-triazoles | Forms 1-fluoroalkyl-3-fluoroisoquinolines efficiently. rsc.org |

| Photocatalytic Fluoroalkylation | Copper(I) / Light | Terminal Alkynes | Mild conditions with broad functional group tolerance. frontiersin.org |

Asymmetric Hydrogenation for Chiral Fluorinated Tetrahydroisoquinolines

The creation of chiral centers in fluorinated tetrahydroisoquinolines (THIQs) is often achieved through asymmetric hydrogenation of a dihydroisoquinoline precursor. This reduction of the C=N double bond is a critical step for producing enantiomerically enriched compounds.

Iridium-based catalysts are particularly effective for this transformation. An efficient iridium-catalyzed asymmetric hydrogenation of fluorinated isoquinolines has been developed to synthesize chiral fluorinated THIQ derivatives with high enantiomeric excess (up to 93% ee). rsc.orgresearchgate.netresearchgate.net The use of a hydrochloride salt of the isoquinoline substrate and a catalytic amount of a halogenated hydantoin (B18101) was found to be crucial for reactivity, enantioselectivity, and preventing hydrodefluorination. rsc.orgresearchgate.net

For more complex 1,3-disubstituted isoquinolines, iridium catalysts paired with chiral Josiphos or Xyliphos ligands can produce enantioenriched trans-tetrahydroisoquinolines with high diastereoselectivity and enantioselectivity. rsc.orgnih.govnih.gov In these cases, a hydroxymethyl directing group at the C1 position is often critical for achieving high selectivity under mild conditions. rsc.orgnih.gov The activation of the isoquinoline substrate, often by forming an isoquinolinium salt with an acid like HCl, is a common strategy to increase reactivity by reducing aromaticity and preventing product inhibition of the catalyst. acs.orgthieme-connect.comnih.gov

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Isoquinolines

| Catalyst System | Substrate Type | Key Features | Reported Selectivity |

| Iridium / Halogenated Hydantoin | Fluorinated Isoquinolines | Prevents hydrodefluorination; requires substrate protonation. rsc.orgresearchgate.net | Up to 93% ee. rsc.orgresearchgate.net |

| [Ir(cod)Cl]2 / Josiphos Ligand | 1,3-Disubstituted Isoquinolines | C1-hydroxymethyl directing group is critical for trans-selectivity. rsc.orgnih.gov | High enantioselectivity. rsc.orgnih.gov |

| [Ir(cod)Cl]2 / Xyliphos Ligand | 1,3-Disubstituted Isoquinolines | Tolerates a wide range of substituents on the isoquinoline core. nih.gov | Up to 95% ee and >20:1 dr. nih.gov |

| Iridium / Chiral Spiro Phosphoramidite | 1-Alkyl 3,4-Dihydroisoquinolines | Efficient for producing chiral 1-alkyl THIQs. acs.org | 85–99% ee. acs.org |

Approaches to Methyl Group Installation and Positional Control

The precise installation of a methyl group on the isoquinoline core, particularly at the C-7 position, requires careful synthetic planning. Methodologies often involve either building the ring from a pre-methylated precursor or performing a late-stage C-H functionalization on the fully formed heterocycle. rsc.org

Late-stage C-H methylation is an attractive strategy for modifying complex molecules. rsc.organu.edu.au For nitrogen heterocycles, photoredox catalysis has emerged as a powerful tool. For instance, an iridium photocatalyst can be used to generate methyl radicals from sources like tertiary butyl peracetate (t-BPA) or methanol, which then add to the protonated heterocycle. mdpi.com This method is notable for its mild, room-temperature conditions. mdpi.com

Directed C-H functionalization offers another route with high positional control. rsc.org Transition metals like palladium and cobalt can be guided by a directing group on the substrate to selectively methylate an adjacent C-H bond. rsc.org Nitrogen-containing groups, such as pyridyls or amides, are effective directing groups for ortho-methylation. rsc.org While this is most common for C(sp2)–H bonds, methods for C(sp3)–H methylation, such as at the position alpha to the nitrogen in a tetrahydroisoquinoline, have also been developed. nih.gov For example, tetrahydroisoquinoline can be oxidatively methylated using a BF3 activation protocol in good yield. nih.gov

Table 3: Methodologies for Methyl Group Installation on Heterocycles

| Method | Catalyst/Reagent | Key Feature | Application |

| Photoredox Catalysis | Iridium photocatalyst / t-BPA | Mild, room-temperature C-H methylation. mdpi.com | Late-stage functionalization of N-heterocycles. mdpi.comnih.gov |

| Directed C-H Methylation | Palladium or Cobalt / Directing Group | High regioselectivity at the ortho position to the directing group. rsc.org | Methylation of arenes bearing N-heterocyclic directing groups. rsc.org |

| Oxidative Methylation | BF3·OEt2 / Oxidant | Selective C(sp3)-H methylation alpha to nitrogen. nih.gov | Methylation of tetrahydroisoquinolines. nih.gov |

| Tandem Allylation/Amination | Palladium catalyst | One-pot synthesis of a 3-methylisoquinoline (B74773) scaffold. nih.gov | Construction of the methylated isoquinoline core. nih.gov |

Development of Scalable and Efficient Synthetic Pathways

Moving from laboratory-scale synthesis to larger, more efficient production requires specialized strategies. For complex molecules like this compound, this involves considerations for gram-scale batch production and the development of streamlined one-pot or flow chemistry processes.

Scaling up synthesis presents challenges in maintaining reaction efficiency, yield, and purity. Continuous-flow chemistry is increasingly being adopted to address these issues. rsc.orgrsc.orgwiley-vch.de Flow reactors offer superior control over reaction parameters like temperature and mixing, and can handle hazardous reagents or unstable intermediates more safely than batch processes. wiley-vch.de For example, a tandem photoisomerization-cyclization process for synthesizing quinolines has been successfully scaled to produce over one gram per hour in a flow system. researchgate.net Similarly, a one-pot synthesis of spiro[indole-isoquinolines] was shown to be effective on a gram scale without loss of efficiency. beilstein-journals.org These examples highlight the potential of modern synthetic techniques to enable the large-scale production of complex heterocyclic compounds. researchgate.netbeilstein-journals.org

One-pot syntheses, where multiple reaction steps are performed in a single vessel without isolating intermediates, significantly improve efficiency by reducing time, cost, and waste. researcher.life Several one-pot strategies have been developed for isoquinoline synthesis. nih.gov For instance, a microwave-assisted, potassium fluoride-mediated synthesis produces 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles in a single pot. rsc.org Another method involves a visible-light-mediated, three-component reaction to generate complex spiro[indole-isoquinolines]. beilstein-journals.org These strategies streamline the construction of highly functionalized isoquinoline cores, which is essential for the efficient synthesis of target molecules like this compound. rsc.orgbeilstein-journals.org

Radiosynthesis of Fluorinated Isoquinoline Derivatives (e.g., 18F Incorporation for Positron Emission Tomography)

The synthesis of radiolabeled isoquinolines, particularly with the positron-emitting isotope fluorine-18 (B77423) (18F, t1/2 ≈ 110 min), is crucial for developing molecular probes for Positron Emission Tomography (PET) imaging. nih.goviaea.org The short half-life of 18F necessitates rapid and highly efficient radiolabeling methods, often performed as the final step in a synthetic sequence (late-stage functionalization).

A primary challenge is the radiofluorination of non-activated aromatic rings. scispace.comacs.org One successful approach involves the use of diaryliodonium salt precursors. scispace.comacs.orgresearchgate.net A novel "one-pot" process has been developed to assemble aryl(isoquinoline)iodonium salts, which can then undergo fluorination with [18F]fluoride, achieving high radiochemical conversion (up to 92%). scispace.comresearchgate.net This method was used to prepare an 18F-labeled isoquinoline alkaloid in a 10% isolated radiochemical yield. scispace.comresearchgate.net

Another strategy for introducing 18F involves nucleophilic substitution on a precursor bearing a good leaving group, such as a nitro group. amazonaws.com For the PET tracer [18F]MK-6240, which has a 6-fluoro-isoquinoline core, radiosynthesis is achieved by reacting a nitro-precursor with [18F]fluoride complexed with a phase-transfer catalyst like potassium cryptand (K2.2.2) or tetraethylammonium (B1195904) bicarbonate. amazonaws.com These reactions are typically performed at elevated temperatures, either conventionally or with microwave assistance, to facilitate the rapid incorporation of the 18F label. amazonaws.com Copper-mediation is also being explored to facilitate the 18F-fluorination of heteroaryl boronic ester precursors. acs.org

Table 4: Methods for 18F-Labeling of Isoquinolines

| Method | Precursor Type | Reagent | Key Feature |

| Iodonium Salt Fluorination | Aryl(isoquinoline)iodonium salt | [18F]Fluoride | Applicable to non-activated arenes; high radiochemical conversion. scispace.comacs.org |

| Nucleophilic Aromatic Substitution | Nitro-isoquinoline | K[18F]F / K2.2.2 or TEAHCO3 | Common for PET tracer synthesis; requires high temperatures. amazonaws.com |

| Copper-Mediated Fluorination | (Hetero)aryl boronic ester | [18F]Fluoride / Cu catalyst | A developing method for labeling complex heterocyclic molecules. acs.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Fluoro 7 Methylisoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like 6-Fluoro-7-methylisoquinoline. By analyzing various NMR parameters, a complete picture of the molecular framework can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the nucleus. In this compound, the electronegative fluorine atom and the electron-donating methyl group exert opposing electronic effects, leading to a predictable dispersion of signals for the aromatic protons and carbons.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the isoquinoline (B145761) core and the methyl group. The protons on the heterocyclic ring (C1-H and C3-H) typically appear at lower field compared to those on the carbocyclic ring due to the influence of the nitrogen atom. The multiplicity of each signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and is crucial for determining the substitution pattern.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons directly attached to the fluorine (C6) and nitrogen (C1, C3) atoms will exhibit characteristic chemical shifts. The methyl carbon (C7-CH₃) will appear at a high field (upfield region) typical for alkyl groups.

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Note: These are estimated ranges based on the analysis of isoquinoline and its substituted derivatives. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Influencing Factors |

| 1 | ¹H | 9.0 - 9.3 | Singlet or Doublet | Deshielding by adjacent Nitrogen |

| 3 | ¹H | 8.4 - 8.6 | Doublet | Deshielding by Nitrogen |

| 4 | ¹H | 7.5 - 7.8 | Doublet | Standard aromatic region |

| 5 | ¹H | 7.8 - 8.1 | Singlet or Doublet | Peri-effect from Nitrogen |

| 8 | ¹H | 7.6 - 7.9 | Singlet or Doublet | Ortho to methyl group |

| 7-CH₃ | ¹H | 2.3 - 2.6 | Singlet | Typical methyl on aromatic ring |

| 1 | ¹³C | 151 - 154 | Doublet | Attached to Nitrogen |

| 3 | ¹³C | 142 - 145 | Doublet | Attached to Nitrogen |

| 4 | ¹³C | 120 - 123 | Doublet | Standard aromatic carbon |

| 4a | ¹³C | 127 - 130 | Singlet | Bridgehead carbon |

| 5 | ¹³C | 128 - 131 | Doublet | Standard aromatic carbon |

| 6 | ¹³C | 158 - 162 | Doublet (due to ¹JCF) | Directly attached to Fluorine |

| 7 | ¹³C | 125 - 128 | Singlet | Attached to methyl group |

| 8 | ¹³C | 118 - 121 | Doublet | Standard aromatic carbon |

| 8a | ¹³C | 135 - 138 | Singlet | Bridgehead carbon |

| 7-CH₃ | ¹³C | 18 - 22 | Quartet | Typical methyl carbon |

Spin-spin coupling constants (J-values), measured in Hertz (Hz), provide critical information about the connectivity of atoms. In the aromatic system of this compound, the magnitude of the proton-proton (¹H-¹H) coupling constants helps to distinguish between ortho, meta, and para relationships. Similarly, coupling between carbon and fluorine (¹³C-¹⁹F) is highly informative. The one-bond coupling (¹JCF) is typically large (240-260 Hz), while two-bond (²JCF), three-bond (³JCF), and even longer-range couplings can be observed, confirming the position of the fluorine atom relative to the carbon skeleton. mdpi.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated organic compounds. nih.gov Since ¹⁹F is a 100% naturally abundant nucleus with a spin of ½, it provides sharp signals over a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single primary resonance. The precise chemical shift of this signal provides a sensitive probe of the substitution pattern on the isoquinoline ring. Furthermore, this fluorine signal will be split into multiplets due to coupling with nearby protons (primarily H-5 and H-8), providing definitive evidence for its location at the C-6 position. thermofisher.com

While one-dimensional NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing ¹H-¹H spin systems and confirming the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of the carbon atom attached to each proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for confirming the relative positions of substituents, such as the proximity of the H-5 proton to the H-4 proton.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound with high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for the unambiguous determination of its molecular formula. researchgate.netresearchgate.net For this compound (C₁₀H₈FN), HRMS can readily distinguish its exact mass from other potential formulas with the same nominal mass.

Analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with HRMS would be expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation, often involving characteristic losses of small neutral molecules.

Interactive Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈FN |

| Monoisotopic Mass | 161.0641 g/mol |

| Calculated m/z for [M+H]⁺ | 162.0719 |

| Mass Accuracy Requirement | < 5 ppm |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would display a characteristic set of absorption bands that confirm the presence of its key structural features.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic (Ar-H) | 3000 - 3100 |

| C-H Stretch | Methyl (-CH₃) | 2850 - 2960 |

| C=N Stretch | Imine (in ring) | 1620 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-F Stretch | Aryl-Fluoride | 1200 - 1280 |

| C-H Bend | Aromatic (out-of-plane) | 750 - 900 |

X-ray Crystallography for Definitive Solid-State Structure Determination

No crystallographic data, such as unit cell dimensions, space group, or detailed bond lengths and angles, has been reported for this compound or its immediate derivatives in the surveyed literature. While X-ray crystallography remains the definitive method for determining the three-dimensional solid-state structure of molecules, it does not appear to have been applied to this specific compound.

Advanced Spectroscopic Techniques for Mechanistic Pathway Elucidation (e.g., in situ NMR, ESI-HRMS for Intermediates)

Similarly, there are no published studies employing advanced spectroscopic techniques like in situ Nuclear Magnetic Resonance (NMR) or Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) to elucidate the mechanistic pathways for the synthesis of this compound. These techniques are powerful tools for identifying transient intermediates and understanding reaction mechanisms in real-time, but their application to the formation of this particular fluorinated isoquinoline derivative has not been documented in the available scientific record.

Reaction Mechanisms and Reactivity Profiles of 6 Fluoro 7 Methylisoquinoline and Its Derivatives

Mechanistic Pathways of Substituted Isoquinoline (B145761) Ring Formation

The synthesis of the 6-Fluoro-7-methylisoquinoline scaffold can be achieved through several classical intramolecular cyclization reactions. The mechanisms of these reactions are influenced by the electronic nature of the precursors, which are dictated by the fluoro and methyl substituents.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide. pharmaguideline.comnrochemistry.comresearchgate.net For the synthesis of this compound, the starting material would be N-[2-(3-fluoro-4-methylphenyl)ethyl]formamide. The mechanism proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.com A dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) activates the amide carbonyl group, making it a better electrophile. organic-chemistry.org The electron-donating methyl group at the para position to the cyclization site activates the ring, facilitating the electrophilic attack. Conversely, the electron-withdrawing fluorine atom at the meta position deactivates the ring, though its effect is less pronounced than the activating effect of the methyl group. The cyclization is followed by an oxidation (dehydrogenation) step to yield the aromatic isoquinoline ring. pharmaguideline.com

Pictet-Spengler Reaction: This reaction synthesizes tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone, which can then be oxidized to the isoquinoline. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by acid and proceeds through the formation of an iminium ion, which acts as the electrophile for the subsequent intramolecular cyclization. wikipedia.orgyoutube.com The success of the ring-closure step is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org In the precursor to this compound, the 4-methyl group strongly activates the ring, favoring the electrophilic attack required for cyclization.

Pomeranz-Fritsch Reaction: This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal to form the isoquinoline ring. drugfuture.comchemistry-reaction.comorganicreactions.org The starting materials are an aromatic aldehyde (3-fluoro-4-methylbenzaldehyde) and a 2,2-dialkoxyethylamine. wikipedia.org The mechanism involves the formation of a Schiff base, followed by acid-catalyzed ring closure onto the aromatic ring. chemistry-reaction.comwikipedia.org The yield of the Pomeranz-Fritsch reaction is sensitive to the substituents on the benzene (B151609) ring. organicreactions.org The activating methyl group would facilitate this cyclization, while the deactivating fluorine would have an opposing, albeit weaker, effect.

| Reaction | Key Intermediate | Catalyst/Reagent | Precursor for this compound |

| Bischler-Napieralski | Nitrilium ion wikipedia.orgorganic-chemistry.org | POCl₃, P₂O₅ organic-chemistry.org | N-[2-(3-fluoro-4-methylphenyl)ethyl]formamide |

| Pictet-Spengler | Iminium ion wikipedia.org | Protic or Lewis Acid researchgate.net | 2-(3-Fluoro-4-methylphenyl)ethanamine |

| Pomeranz-Fritsch | Benzalaminoacetal wikipedia.org | Concentrated Acid (e.g., H₂SO₄) thermofisher.com | 3-Fluoro-4-methylbenzaldehyde |

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline Core with Fluorine and Methyl Influence

The reactivity of the this compound core towards electrophilic and nucleophilic substitution is dictated by the combined electronic effects of the nitrogen heteroatom, the fluorine atom, and the methyl group.

Electrophilic Aromatic Substitution (EAS): The isoquinoline ring is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the benzene ring portion of the molecule significantly modify this reactivity. The 7-methyl group is an activating, ortho-para directing group, while the 6-fluoro group is a deactivating, ortho-para directing group.

For electrophilic attack on the this compound ring:

Position 5: This position is ortho to the activating methyl group and meta to the deactivating fluorine group. It is the most likely site for electrophilic attack.

Position 8: This position is meta to the methyl group and ortho to the fluorine group. It is also adjacent to the pyridine (B92270) ring, making it less favorable for substitution.

Nucleophilic Aromatic Substitution (SNAr): The isoquinoline ring is susceptible to nucleophilic attack, particularly on the pyridine ring at positions C-1 and C-3. The presence of a fluorine atom, a good leaving group in SNAr reactions, enhances the reactivity of the benzene ring portion towards nucleophiles. acgpubs.org The electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer complex intermediate, which is formed during the reaction. researchgate.net Therefore, a strong nucleophile could potentially displace the fluorine atom at C-6, especially if the ring is further activated, for example, by quaternization of the nitrogen atom. The electron-donating methyl group at C-7 would slightly decrease the ring's susceptibility to nucleophilic attack.

| Substitution Type | Directing Influence of Substituents | Predicted Site of Attack | Rationale |

| Electrophilic | 7-Methyl (Activating, o,p-directing), 6-Fluoro (Deactivating, o,p-directing) | C-5 | Ortho to activating methyl group, meta to deactivating fluoro group. |

| Nucleophilic | 6-Fluoro (Activating, good leaving group) | C-1, C-6 | C-1 is inherently electrophilic in isoquinolines; C-6 is activated by the fluoro leaving group. acgpubs.org |

Radical Reactions and Their Role in Isoquinoline Functionalization

Radical reactions offer alternative pathways for the functionalization of the isoquinoline core, often providing regioselectivity that is complementary to ionic reactions. A notable example is the Minisci reaction, which involves the radical alkylation or acylation of heteroaromatic bases.

In the case of this compound, radical functionalization would likely proceed via protonation of the nitrogen atom, followed by the addition of a nucleophilic radical. The regioselectivity is governed by the stability of the resulting radical intermediate. Typically, radical attack on protonated isoquinolinium species occurs at the C-1 position.

Recent methodologies have also explored the meta-C–H functionalization of isoquinolines through a redox-neutral dearomatization-rearomatization process. researchgate.net This approach could allow for the introduction of various functional groups, such as trifluoromethyl or halogen atoms, at the meta-positions of the pyridine ring (C-4) or the benzene ring (C-5, C-8), depending on the specific reaction pathway and intermediates involved. researchgate.net The presence of the fluoro and methyl groups would influence the stability and reactivity of the dearomatized intermediates in these radical pathways. researchgate.net

Metal-Catalyzed Transformations and Their Underlying Mechanisms

Transition metal-catalyzed reactions are powerful tools for the functionalization of isoquinoline derivatives.

Palladium-catalyzed reactions: Pd-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are effective for C-C bond formation. If this compound were converted to a halo-derivative (e.g., at C-1 or C-5), these reactions could be used to introduce a wide variety of substituents. Furthermore, palladium catalysts are used in C-H functionalization, which allows for the direct coupling of C-H bonds with various partners. nih.govresearchgate.net Directing groups are often employed to control the regioselectivity, typically favoring the ortho-position. rsc.org

Rhodium-catalyzed reactions: Rh(III) catalysts are particularly effective in C-H activation/annulation reactions. nih.gov For example, they can catalyze the reaction of benzamides with alkynes to form isoquinolones. nih.gov Rhodium has also been used to synthesize substituted isoquinolines from benzylidenehydrazones and internal alkynes via tandem cyclization. acs.org

Ruthenium-catalyzed reactions: Ru(II) catalysts are used for oxidative annulation reactions to synthesize isoquinolones and other substituted isoquinolines. nih.govrsc.org These reactions often proceed via C-H activation and can tolerate a wide range of functional groups. researchgate.netresearchgate.net

Silver-mediated reactions: Silver(I) salts, such as silver trifluoromethanesulfonate (B1224126), have been shown to catalyze the cyclization of 2-alkynylbenzaldoxime derivatives to form isoquinoline-N-oxides under mild conditions. researchgate.netbwise.kr

The underlying mechanism for most of these transformations involves an initial C-H activation step, forming a metallacyclic intermediate. This is followed by coordination of the coupling partner, migratory insertion, and reductive elimination to afford the final product and regenerate the active catalyst.

| Metal Catalyst | Typical Reaction Type | Mechanistic Feature |

| Palladium | Cross-coupling, C-H Functionalization nih.gov | Oxidative Addition/Reductive Elimination cycle |

| Rhodium | C-H Activation/Annulation nih.govrsc.org | Concerted Metalation-Deprotonation (CMD) |

| Ruthenium | Oxidative Annulation rsc.orgzendy.io | C-H Activation via a metallacyclic intermediate |

| Silver | Cyclization/Annulation researchgate.net | Lewis acid-catalyzed activation of alkynes |

Pseudobase Disproportionation Mechanisms and Reactivity

Isoquinolinium salts, formed by the N-alkylation of isoquinolines, can exist in equilibrium with their corresponding pseudobases in aqueous alkaline solutions. cdnsciencepub.com The pseudobase is formed by the covalent addition of a hydroxide (B78521) ion to the C-1 position of the isoquinolinium cation. tandfonline.com

The formed pseudobase can undergo a disproportionation reaction, which is typically second-order. cdnsciencepub.com This reaction involves the transfer of a hydride ion from the C-1 position of one pseudobase molecule (or its conjugate base, the alkoxide) to the C-1 position of an isoquinolinium cation. cdnsciencepub.com This results in the formation of an isoquinolone (the oxidized product) and a dihydroisoquinoline (the reduced product). tandfonline.com

For 6-Fluoro-7-methylisoquinolinium salts, the electronic properties of the substituents would influence the equilibrium position between the cation and the pseudobase (the pK_R+ value). The electron-withdrawing fluorine atom would stabilize the pseudobase, shifting the equilibrium towards its formation and lowering the pK_R+ value. Conversely, the electron-donating methyl group would destabilize the positive charge on the cation to a lesser extent but would have a minimal direct effect on the pseudobase stability itself.

Stereochemical Control and Enantioselectivity in Isoquinoline Reactions

Achieving stereochemical control is crucial when synthesizing chiral isoquinoline derivatives, which are common in natural products and pharmaceuticals.

The Pictet-Spengler reaction is a key method for generating stereocenters in the synthesis of tetrahydroisoquinolines. wikipedia.org By using a chiral β-arylethylamine or a chiral aldehyde, or by employing a chiral catalyst (such as a chiral Brønsted acid), it is possible to achieve high levels of enantioselectivity in the cyclization step. The N-acyliminium ion variant of the Pictet-Spengler reaction can also be rendered enantioselective. wikipedia.org

Furthermore, the introduction of fluorine can influence the stereochemical outcome of reactions. researchgate.net In nucleophilic substitution reactions on fluorinated heterocyclic systems, the stereochemistry of existing fluorine atoms can direct the approach of the incoming nucleophile, leading to specific stereoisomers. beilstein-journals.org While specific studies on this compound are not prevalent, these general principles of asymmetric synthesis would apply to the creation of chiral derivatives from this scaffold.

Medicinal Chemistry Perspectives: 6 Fluoro 7 Methylisoquinoline As a Privileged Scaffold

Strategic Design and Synthesis of Isoquinoline-Based Chemical Libraries for High-Throughput Screening

The generation of chemical libraries based on the isoquinoline (B145761) scaffold is a key strategy for identifying novel bioactive molecules through high-throughput screening (HTS). mdpi.com The design of these libraries often involves combinatorial approaches, where diverse substituents are introduced at various positions on the isoquinoline ring. This allows for a systematic exploration of the chemical space around the core scaffold.

Several synthetic strategies have been developed for the efficient construction of isoquinoline libraries. Classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been adapted for library synthesis, often with the aid of microwave-assisted organic synthesis to accelerate reaction times and improve yields. organic-chemistry.orgacs.orgresearchgate.net More contemporary approaches, including transition metal-catalyzed C-H activation and annulation reactions, offer powerful and atom-economical routes to highly functionalized isoquinolines. acs.orgijpsjournal.com These modern methods are particularly valuable for creating libraries with a high degree of structural diversity, which is crucial for successful HTS campaigns.

The design of a 6-fluoro-7-methylisoquinoline-based library would strategically incorporate a variety of substituents at other positions of the isoquinoline core (e.g., C1, C3, C4) to explore a wide range of chemical and physical properties. For instance, a library could be designed to include variations in hydrophobicity, hydrogen bonding capacity, and steric bulk, thereby increasing the probability of identifying hits against a specific biological target.

| Synthetic Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Bischler-Napieralski Reaction | Cyclization of a β-arylethylamine with a carbonyl compound, followed by dehydrogenation. | Well-established, good for 1-substituted isoquinolines. | organic-chemistry.orgresearchgate.net |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. | Forms tetrahydroisoquinolines, which can be oxidized to isoquinolines. | organic-chemistry.orgresearchgate.net |

| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization of a benzalaminoacetal. | Provides access to unsubstituted or substituted isoquinolines. | harvard.edu |

| Transition Metal-Catalyzed C-H Activation/Annulation | Direct functionalization of C-H bonds to form the isoquinoline ring. | High atom economy, excellent functional group tolerance, allows for late-stage diversification. | acs.orgijpsjournal.com |

Scaffold Hopping Strategies and Their Application to Isoquinoline Derivatives

Scaffold hopping is a powerful drug design strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the desired biological activity. uniroma1.itbhsai.org This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. rsc.org

In the context of isoquinoline derivatives, scaffold hopping can be employed to explore new areas of chemical space. nih.gov For example, if a particular isoquinoline-based compound shows promising activity but also has undesirable properties like poor solubility or metabolic instability, scaffold hopping can be used to identify alternative heterocyclic systems that mimic the key pharmacophoric features of the original isoquinoline. rsc.org

Computational methods are often used to guide scaffold hopping efforts. uniroma1.it These methods can identify potential replacement scaffolds that maintain the three-dimensional arrangement of key functional groups necessary for biological activity. For the this compound scaffold, a scaffold hopping approach might seek to replace the isoquinoline core with other bicyclic heteroaromatic systems that can similarly position the fluorine and methyl groups, or mimics thereof, in the appropriate spatial orientation.

| Original Scaffold | Hopped Scaffold | Rationale | Reference |

|---|---|---|---|

| Quinoline | Quinazoline | To improve efflux pump inhibition and reduce toxicity. | nih.gov |

| Benzodiazepine | Various heterocyclic systems | To discover novel GABA-receptor ligands with improved properties. | uniroma1.it |

| Aromatic Ring | Electron-deficient heterocycle (e.g., pyridine) | To reduce metabolic liabilities associated with oxidative metabolism. | rsc.org |

Structure-Activity Relationship (SAR) Studies: Elucidating the Role of Fluorine and Methyl Substituents in Modulating Biological Activity Mechanisms

Role of the Fluorine Substituent:

The introduction of a fluorine atom into a drug candidate can have profound effects on its properties. nih.gov Fluorine is highly electronegative and can alter the electronic distribution within the isoquinoline ring, potentially influencing its ability to participate in key interactions with a biological target, such as hydrogen bonding or π-π stacking. Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound. rsc.org

Role of the Methyl Substituent:

The methyl group at the 7-position can also play a significant role in modulating biological activity. It can provide beneficial steric interactions, fitting into a hydrophobic pocket within the target protein, thereby enhancing binding affinity. The methyl group can also influence the electronic properties of the isoquinoline ring through its electron-donating inductive effect.

A systematic SAR study of this compound would involve the synthesis and biological evaluation of a series of analogs where the fluorine and methyl groups are moved to different positions on the isoquinoline ring, or replaced with other substituents. This would allow for a detailed mapping of the structural requirements for optimal biological activity.

Late-Stage Functionalization and Derivatization of Isoquinoline Scaffolds for Bioactive Molecule Diversification

Late-stage functionalization (LSF) is a synthetic strategy that focuses on introducing chemical modifications to a complex molecule, such as a drug candidate, at a late stage in the synthetic sequence. acs.org This approach is particularly valuable for the diversification of bioactive molecules, as it allows for the rapid generation of a library of analogs from a common advanced intermediate.

For the this compound scaffold, LSF techniques can be used to introduce a wide variety of functional groups at different positions on the isoquinoline ring. Transition metal-catalyzed C-H activation is a powerful tool for LSF, enabling the direct and regioselective functionalization of otherwise unreactive C-H bonds. mdpi.commdpi.com For example, C-H activation methods could be used to introduce new substituents at the C1, C3, C4, C5, or C8 positions of the this compound core.

The ability to perform LSF on the isoquinoline scaffold provides a highly efficient means of exploring the SAR of a lead compound. By rapidly generating a diverse set of analogs, medicinal chemists can quickly identify modifications that lead to improved potency, selectivity, or pharmacokinetic properties.

Computational and Rational Drug Design Approaches Utilizing the Isoquinoline Core

Computational and rational drug design approaches play a crucial role in modern drug discovery, enabling the design of new molecules with improved properties in a more efficient and targeted manner. researchgate.netnih.gov The isoquinoline core, including the this compound scaffold, is well-suited for these approaches.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein receptor. researchgate.net This can be used to understand the binding mode of this compound-based inhibitors and to guide the design of new analogs with improved binding affinity. For instance, docking studies could reveal key interactions between the fluorine or methyl groups and specific amino acid residues in the active site of a target protein.

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be developed for isoquinoline derivatives to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore modeling is another important computational tool that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov A pharmacophore model based on active this compound analogs could be used to search virtual libraries for new compounds with different scaffolds but similar pharmacophoric features.

| Computational Method | Application | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting the binding mode of isoquinoline derivatives in a target protein. | Identification of key binding interactions and guidance for lead optimization. | researchgate.netnih.gov |

| QSAR | Developing predictive models of biological activity based on chemical structure. | Prioritization of synthetic targets and prediction of the activity of new compounds. | nih.gov |

| Pharmacophore Modeling | Identifying the key 3D features required for biological activity. | Virtual screening to identify novel chemotypes with the desired activity. | nih.gov |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Isoquinoline (B145761) Chemical Research

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the landscape of molecular research. For a compound like 6-Fluoro-7-methylisoquinoline, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization processes.

Predictive Bioactivity and Toxicity: Machine learning models, trained on vast datasets of known isoquinoline derivatives and their biological activities, can predict the potential therapeutic targets and toxicity profiles for novel derivatives of this compound. wisdomlib.orgwikipedia.org By analyzing structure-activity relationships (SAR), these algorithms can identify which modifications to the core structure are most likely to enhance desired biological effects while minimizing adverse ones. This in silico screening can drastically reduce the time and cost associated with traditional drug discovery pipelines. wisdomlib.org

Reaction Prediction and Synthesis Route Optimization: AI algorithms are increasingly adept at predicting the outcomes of chemical reactions with high accuracy. rsc.org For this compound, this means that AI could suggest the most efficient and high-yielding synthetic pathways for its derivatives. By analyzing millions of published chemical reactions, these models can identify novel synthetic strategies and optimize reaction conditions, thereby streamlining the production of complex molecules. rsc.orgresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By using this compound as a foundational scaffold, these models could generate novel derivatives with optimized binding affinities for specific biological targets. This approach allows for the exploration of a vast chemical space to identify promising new drug candidates.

Table 1: Applications of AI/ML in this compound Research

| Application Area | Potential Impact on this compound Research |

|---|---|

| Bioactivity Prediction | Rapidly screen virtual libraries of derivatives for potential therapeutic activities (e.g., anticancer, antiviral, anti-inflammatory). |

| Toxicity Profiling | Predict potential adverse effects early in the development process, reducing late-stage failures. |

| Synthesis Planning | Identify optimal and sustainable synthetic routes to complex derivatives, improving efficiency and reducing waste. |

| Generative Design | Create novel molecular structures based on the this compound scaffold with high predicted efficacy and safety. |

Development of Novel and Sustainable Synthetic Methodologies for Complex Isoquinoline Derivatives

While classic methods for isoquinoline synthesis like the Bischler–Napieralski and Pictet–Spengler reactions are well-established, modern organic synthesis is moving towards more efficient, atom-economical, and environmentally friendly approaches. rsc.org The future synthesis of complex derivatives from this compound will likely leverage these cutting-edge methodologies.

C-H Activation/Annulation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing complex molecules. nih.gov This strategy allows for the direct functionalization of the isoquinoline core without the need for pre-functionalized starting materials, leading to more efficient and sustainable synthetic routes. For instance, rhodium(III)-catalyzed C-H activation and annulation can be used to build complex heterocyclic systems onto the this compound scaffold.

Green Chemistry Approaches: The principles of green chemistry are increasingly important in chemical synthesis. This includes the use of benign solvents, recyclable catalytic systems, and energy-efficient processes. rsc.org Future syntheses of this compound derivatives will likely employ methods such as microwave-assisted synthesis to reduce reaction times and energy consumption, or the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG).

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrosynthesis offer green and powerful alternatives to traditional synthetic methods. These techniques can enable novel transformations and the construction of complex molecular architectures under mild conditions, which would be highly beneficial for the synthesis of diverse derivatives of this compound.

Table 2: Modern Synthetic Strategies for Isoquinoline Derivatives

| Synthetic Methodology | Advantages for Synthesizing this compound Derivatives |

|---|---|

| Transition-Metal-Catalyzed C-H Activation | High atom economy, step efficiency, and allows for direct functionalization of the core structure. |

| Microwave-Assisted Synthesis | Rapid reaction times, often leading to higher yields and cleaner reactions. |

| Use of Green Solvents (e.g., PEG, water) | Reduced environmental impact and potential for catalyst recycling. |

| Photoredox Catalysis | Enables unique chemical transformations under mild, visible-light conditions. |

Advanced Mechanistic Insights into Reactivity and Biological Activity through Multidisciplinary Approaches

A deep understanding of the relationship between the structure of this compound derivatives and their function is crucial for rational drug design. A multidisciplinary approach, combining computational and experimental techniques, is essential for gaining these insights.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. These computational studies can help to predict the most likely sites for chemical reactions and to understand the nature of the interactions between these molecules and their biological targets.

In Silico and In Vitro Studies: Molecular docking and molecular dynamics simulations can predict how derivatives of this compound will bind to specific proteins, providing insights into their potential mechanisms of action. rsc.orgnih.govnih.gov These computational predictions can then be validated through in vitro biological assays to confirm the activity and elucidate the structure-activity relationships (SAR). rsc.orgnih.govnih.gov

Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques (NMR, mass spectrometry) and X-ray crystallography are indispensable for unambiguously determining the structure of newly synthesized derivatives. This structural information is critical for understanding their chemical properties and for building accurate computational models of their biological interactions.

By integrating these diverse methodologies, researchers can build a comprehensive picture of the chemical reactivity and biological activity of this compound derivatives, paving the way for the design of more potent and selective therapeutic agents.

Exploration of Novel Therapeutic Modalities through Isoquinoline Scaffold Diversification

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov The diversification of the this compound scaffold holds immense promise for the discovery of novel therapeutics for a wide range of diseases.

Anticancer Agents: Many isoquinoline derivatives have demonstrated potent anticancer activity. wisdomlib.org By strategically modifying the this compound core, it may be possible to develop novel compounds that target specific pathways involved in cancer cell proliferation and survival.

Antimicrobial and Antiviral Agents: The isoquinoline nucleus is found in numerous natural and synthetic compounds with antimicrobial and antiviral properties. wisdomlib.org Diversification of the this compound structure could lead to the development of new agents to combat infectious diseases, including drug-resistant strains.

Neurological and Cardiovascular Drugs: Isoquinoline-based drugs are used to treat a variety of nervous system and cardiovascular diseases. nih.gov The unique electronic properties conferred by the fluorine and methyl groups on this compound may allow for the development of derivatives with improved efficacy and safety profiles for these conditions.

The versatility of the isoquinoline scaffold, combined with the specific substitutions of this compound, provides a rich platform for the discovery of new medicines to address a multitude of unmet medical needs.

Synergistic Effects of Fluorine and Methyl Substituents in Isoquinoline Bioactivity and Synthesis

The presence of both a fluorine atom and a methyl group on the isoquinoline ring is not arbitrary; these substituents are known to have profound and often synergistic effects on a molecule's properties.

Fluorine's Role in Medicinal Chemistry: The introduction of a fluorine atom into a drug molecule can have several beneficial effects. nih.gov It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electronic interactions, and improve membrane permeability. nih.govchemxyne.com The high electronegativity of fluorine can also alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions. chemxyne.com

The Influence of the Methyl Group: A methyl group, while seemingly simple, can also significantly impact a molecule's bioactivity. It can increase lipophilicity, which can affect how a drug is absorbed and distributed in the body. Furthermore, the methyl group can provide steric bulk that influences the molecule's conformation and its fit within a protein's binding pocket.

Synergistic Interactions: The combination of a fluorine atom and a methyl group can lead to effects that are greater than the sum of their individual contributions. For example, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent methyl group, potentially opening up new avenues for chemical modification. In terms of bioactivity, the interplay between the electronic effects of the fluorine and the steric/lipophilic effects of the methyl group can lead to highly specific and potent interactions with biological targets.

| Chemical Reactivity | Alters electronic properties of the aromatic ring. | Can be a site for further functionalization. | Unique reactivity profile for the synthesis of novel derivatives. |

Q & A

Q. What are the standard synthetic routes for 6-Fluoro-7-methylisoquinoline, and how can purity be validated?

- Methodological Answer : Begin with nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling to introduce fluorine and methyl groups. For purity validation:

- Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to assess impurities .

- Confirm structural integrity via ¹H/¹³C NMR and FT-IR , comparing peaks to literature values for analogous isoquinoline derivatives (e.g., 7-CHLORO-3-METHYLTHIENO[2,3-C]PYRIDINE) .

- Document synthesis parameters (temperature, solvent, catalyst) in the Supporting Information to ensure reproducibility .

Q. How should researchers design experiments to assess the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Step 1 : Identify target bonds (e.g., C-F or C-H activation) and select catalysts (e.g., Pd(0)/Pd(II) systems).

- Step 2 : Perform control experiments (e.g., ligand-free conditions) to isolate reactivity contributions .

- Step 3 : Use kinetic profiling (e.g., in situ NMR or GC-MS) to track intermediate formation .

- Step 4 : Compare results to analogous compounds (e.g., 5-bromo-6-fluoropyridin-3-amine) to contextualize fluorine’s electronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) and methyl group splitting (δ ~2.5 ppm).

- ¹⁹F NMR : Single peak near δ -110 ppm confirms fluorine substitution .

- Mass Spectrometry : Use HRMS-ESI to verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine vs. fluorine).

- X-ray Crystallography : Resolve regiochemistry and confirm methyl/fluoro positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound derivatives?

- Methodological Answer :

- Hypothesis Testing : Use PICO framework (Population: catalyst system; Intervention: reaction conditions; Comparison: non-fluorinated analogs; Outcome: yield/selectivity) to isolate variables .

- Data Triangulation : Compare kinetic data (e.g., TOF, TON) across studies, adjusting for solvent polarity and base strength .

- Error Analysis : Quantify uncertainties (e.g., ±5% yield variance) and conduct multiple trials (n ≥ 3) to assess reproducibility .

Q. What strategies optimize the regioselective functionalization of this compound?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites (e.g., C-5 vs. C-8 positions) .

- Directed Metalation : Introduce directing groups (e.g., -OMe, -CO₂H) to steer C-H activation .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance fluorine’s inductive effects .

Q. How can researchers address discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 3-Fluoro-5-hydroxypyridine) .

- Dynamic Effects : Account for temperature-dependent rotational barriers in methyl groups (e.g., variable-temperature NMR) .

- Collaborative Verification : Share raw data (e.g., FID files) via repositories like Zenodo for peer validation .

Q. What frameworks guide the formulation of research questions for studying this compound’s biological activity?

- Methodological Answer :

- Apply FINER Criteria : Ensure questions are Feasible (e.g., in vitro assays), Interesting (novel targets), Novel (understudied pathways), Ethical, and Relevant (e.g., kinase inhibition) .

- Use SPIDER Framework : Sample (cell lines), Phenomenon of Interest (binding affinity), Design (dose-response), Evaluation (IC₅₀), Research type (quantitative) .

Data Analysis & Reporting

Q. How should researchers present conflicting catalytic data in publications?

- Methodological Answer :

- Use supplementary tables to list contradictory results (e.g., varying yields under identical conditions) .

- Apply statistical tests (e.g., ANOVA) to identify significant outliers .

- Discuss potential causes (e.g., trace moisture, catalyst deactivation) in the Discussion section, citing analogous cases (e.g., 1-chloro-6-methylisoquinoline instability) .

Q. What protocols ensure ethical and rigorous data sharing for this compound studies?

- Methodological Answer :

- Data Repositories : Upload raw spectra, chromatograms, and crystallographic data to platforms like ChemRxiv or PubChem .

- Metadata Documentation : Include instrument calibration dates, solvent lot numbers, and ambient conditions .

- Ethical Compliance : Declare conflicts of interest and obtain institutional approval for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.